N-ホルミル-L-ヒスチジン

概要

説明

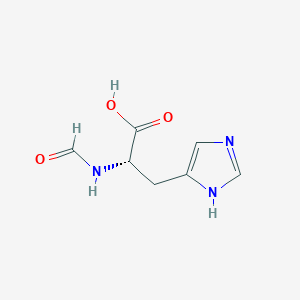

N-Formyl-L-histidine is a derivative of the amino acid histidine, characterized by the presence of a formyl group attached to the nitrogen atom of the imidazole ring. This compound has a molecular formula of C7H9N3O3 and a molecular weight of 183.16 g/mol . It is known for its binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase .

科学的研究の応用

Biochemical Applications

N-Formyl-L-histidine is involved in several biochemical processes, primarily due to its relationship with histidine, an essential amino acid. It plays a crucial role in:

- Protein Synthesis : As a derivative of histidine, N-Formyl-L-histidine can be incorporated into proteins, influencing their structure and function. Histidine is known for its role in enzyme active sites and metal ion coordination, which may extend to its formylated counterpart .

- Metal Ion Chelation : The imidazole side chain of histidine and its derivatives can chelate metal ions, making N-Formyl-L-histidine potentially useful in bioremediation and as a therapeutic agent to sequester toxic metals .

Medical Applications

N-Formyl-L-histidine's medical applications stem from the biological activities associated with histidine. Some notable uses include:

- Antioxidant Properties : Similar to histidine, N-Formyl-L-histidine may exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). This property is particularly relevant in the context of oxidative stress-related diseases .

- Therapeutic Potential : Research indicates that histidine supplementation can aid in various health conditions, including metabolic syndrome and neurological disorders. N-Formyl-L-histidine may share these benefits due to its structural similarity to histidine .

Environmental Applications

The environmental implications of N-Formyl-L-histidine are primarily linked to its reactivity and stability in various chemical processes:

- Disinfection Byproducts : Studies have shown that histidine derivatives are less reactive toward chlorine than other amino acids like tyrosine. This suggests that N-Formyl-L-histidine could be used in water treatment processes where chlorine disinfection is employed, potentially leading to lower formation of harmful byproducts .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant capabilities of histidine derivatives found that N-formylation enhances the ability to scavenge ROS compared to free histidine. This property was attributed to improved metal ion chelation and increased stability of the compound under oxidative stress conditions .

Case Study 2: Water Treatment

Research on the reactivity of histidine with chlorine during water treatment processes highlighted that N-Formyl-L-histidine shows reduced formation of chlorinated byproducts compared to more reactive amino acids. This finding supports its potential use as a stabilizing agent in disinfection processes .

作用機序

Target of Action

N-Formyl-L-histidine shows a competitive inhibition against L-histidine ammonia-lyase . It also shows binding affinity to histidyl-tRNA synthetase with a Ki value of 4.6 μM . These enzymes play crucial roles in the histidine degradation pathway and protein synthesis, respectively.

Mode of Action

N-Formyl-L-histidine interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it competitively inhibits L-histidine ammonia-lyase, preventing the conversion of L-histidine to urocanic acid . It also binds to histidyl-tRNA synthetase, potentially affecting protein synthesis .

Biochemical Pathways

N-Formyl-L-histidine is involved in the histidine degradation pathway. In this pathway, L-histidine is initially converted to urocanate and ammonia by histidine ammonia-lyase (HutH1). Urocanase (HutU) then transforms urocanate to L-5-imidazolone-4-propionate, which is subsequently hydrolyzed to N-formimino-L-glutamate by imidazolone propionate amidohydrolase (HutI) . N-Formyl-L-histidine is a product of this pathway and can further be processed by other enzymes .

Pharmacokinetics

The pharmacokinetics of l-histidine, a related compound, have been investigated

Result of Action

The action of N-Formyl-L-histidine results in the inhibition of L-histidine ammonia-lyase, thereby preventing the formation of urocanic acid from L-histidine . This could potentially disrupt the histidine degradation pathway and affect the levels of histidine and its metabolites in the body .

生化学分析

Biochemical Properties

N-Formyl-L-histidine has been shown to bind to histidyl-tRNA synthetase with a Ki value of 4.6 μM . It also exhibits competitive inhibition against L-histidine ammonia-lyase, inhibiting the formation of urocanic acid from L-histidine with a Ki value of 4.26 mM .

Cellular Effects

It is known that histidine, the parent compound of N-Formyl-L-histidine, plays a crucial role in protein synthesis and is involved in numerous cellular processes .

Molecular Mechanism

N-Formyl-L-histidine exerts its effects at the molecular level primarily through its interactions with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase . By binding to these enzymes, N-Formyl-L-histidine can influence their activity and thus affect various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known that the growth rate on N-Formyl-L-histidine depends greatly on its concentration in the medium .

Metabolic Pathways

N-Formyl-L-histidine is involved in the histidine metabolism pathway . It interacts with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase, which play crucial roles in this metabolic pathway .

Subcellular Localization

It is known that histidine, the parent compound of N-Formyl-L-histidine, plays a crucial role in protein synthesis and is involved in numerous cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: N-Formyl-L-histidine can be synthesized through the formylation of L-histidine. One common method involves the reaction of L-histidine with formic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process .

Industrial Production Methods: In an industrial setting, the production of N-Formyl-L-histidine may involve large-scale formylation reactions using formic acid and L-histidine. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .

化学反応の分析

Types of Reactions: N-Formyl-L-histidine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: N-Formyl-L-histidine can be converted to N-formyl-L-histidine carboxylic acid.

Reduction: N-Formyl-L-histidine can be reduced to N-hydroxymethyl-L-histidine.

Substitution: Various substituted imidazole derivatives can be formed depending on the electrophile used.

類似化合物との比較

N-Formyl-α-L-histidine: Another formylated histidine derivative with similar properties but different biological activities.

Histidylhistidine: A dipeptide of histidine with distinct biochemical roles.

Carnosine (β-alanylhistidine): A dipeptide with antioxidant properties and different physiological functions.

Uniqueness: N-Formyl-L-histidine is unique due to its specific binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase. These properties make it a valuable compound for studying enzyme inhibition and protein synthesis regulation .

生物活性

N-Formyl-L-histidine (NFH) is a derivative of the amino acid L-histidine, notable for its various biological activities and potential applications in biochemistry and pharmacology. This article explores the compound's biological activity, focusing on its interactions, mechanisms, and implications in health and disease.

N-Formyl-L-histidine has the chemical formula and is characterized by the presence of a formyl group attached to the nitrogen of the imidazole side chain of histidine. This structural modification enhances its reactivity and interaction with biological molecules.

1. Binding Affinity and Enzyme Inhibition

NFH exhibits significant binding affinity towards histidyl-tRNA synthetase, with a competitive inhibition constant () of 4.6 μM. This suggests that NFH can effectively compete with histidine for binding sites on the enzyme, potentially affecting protein synthesis processes .

Additionally, NFH inhibits L-histidine ammonia-lyase, an enzyme involved in the conversion of L-histidine to urocanic acid, with a value of approximately 4 μM. This inhibition could have implications for metabolic pathways involving histidine .

2. Role in Cellular Mechanisms

Research indicates that NFH may play a role in modulating cellular redox states due to its ability to form adducts with nucleophilic amino acids through reactions with formaldehyde. Such interactions suggest that NFH could influence redox metabolism and cellular signaling pathways .

Case Studies

-

Histidase Activity in Fungi :

A study on Aspergillus nidulans demonstrated that histidase activity limits the utilization of L-histidine as a nitrogen source. NFH's role as a competitive inhibitor could impact fungal growth and metabolism when histidine is present in the environment . -

Hydrogel Applications :

NFH has been investigated in the context of hydrogel formulations for tissue engineering. Its properties may enhance cell adhesion and proliferation when incorporated into peptide-based hydrogels, demonstrating potential for regenerative medicine applications .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

2-formamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQVSLVQIFFQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-21-6 | |

| Record name | NSC334340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。